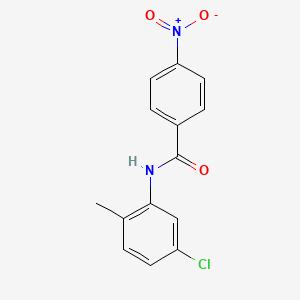

N-(5-chloro-2-methylphenyl)-4-nitrobenzamide

Description

Properties

Molecular Formula |

C14H11ClN2O3 |

|---|---|

Molecular Weight |

290.70 g/mol |

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-2-5-11(15)8-13(9)16-14(18)10-3-6-12(7-4-10)17(19)20/h2-8H,1H3,(H,16,18) |

InChI Key |

GLBGGOVGKOGHNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-nitrobenzamide typically involves the reaction of 5-chloro-2-methylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Amines, thiols, bases like sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: N-(5-chloro-2-methylphenyl)-4-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-(5-chloro-2-carboxyphenyl)-4-nitrobenzamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein binding due to its structural features.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Nitro vs. Methoxy

- N-(5-Chloro-2-methylphenyl)-4-methoxybenzamide (CAS 301159-94-4): Molecular Formula: C₁₅H₁₄ClNO₂. Key Differences: Replaces the nitro group with a methoxy (-OCH₃) group. Implications:

- The methoxy group is electron-donating, increasing electron density on the aromatic ring, which may reduce electrophilic reactivity compared to nitro-substituted analogs.

- Likely improved solubility due to the polar methoxy group, though topological polar surface area (TPSA) would differ from nitro-containing compounds .

Positional Isomerism and Halogen Effects

- N-(5-Chloro-2-methoxy-4-nitrophenyl)benzamide (CAS 59385-63-6) :

- Molecular Formula : C₁₄H₁₁ClN₂O₄.

- Key Differences : Introduces a nitro group at the 4-position and a methoxy group at the 2-position of the aniline ring.

- Implications :

- Positional isomerism could alter metabolic stability or mutagenic risks, as nitro groups in certain positions are linked to mutagenicity .

Heterocyclic Derivatives

- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (CAS 313395-73-2) :

- Molecular Formula : C₁₉H₁₅ClN₃O₄S.

- Key Differences : Incorporates a thiazole ring, introducing heterocyclic diversity.

- Implications :

- The thiazole moiety may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding.

- Increased molecular complexity could improve selectivity but may reduce bioavailability due to higher molecular weight (MW = 416.86 g/mol) .

Pharmacological and Physicochemical Properties

ADME and Bioactivity

- Sulfamoyl Derivatives (e.g., 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide) :

- Key Data :

- Topological Polar Surface Area (TPSA) : ~120 Ų (indicative of moderate membrane permeability).

- Aqueous Solubility : Low (logP ~4.5), typical for nitroaromatics.

- Bioactivity : Potent α-glucosidase and α-amylase inhibition (e.g., compound 5o IC₅₀ = 0.3 µM) .

- Comparison :

- N-(5-Chloro-2-methylphenyl)-4-nitrobenzamide likely shares similar solubility challenges but may lack the sulfamoyl group’s enzyme-targeting efficacy.

Structural Stability and Fragmentation Patterns

- Mass Spectrometry Insights :

- Nitrobenzamides undergo characteristic fragmentation, such as:

- Pathway A : Amide bond cleavage, generating nitrobenzoyl ions (e.g., m/z 150 for 4-nitrobenzamide derivatives).

- Pathway B : Elimination of substituents (e.g., loss of benzyl groups to form m/z 269 fragments) .

- Comparison :

- Bulkier substituents (e.g., diphenylethyl) stabilize molecular ions, reducing fragmentation efficiency compared to smaller groups.

Toxicity and Mutagenicity Considerations

- Nitro Group Dual Role :

- Pharmacophore : Enhances bioactivity (e.g., anti-cancer, anti-microbial effects).

- Toxicophore : Nitroarenes can form DNA adducts upon metabolic reduction, posing mutagenic risks.

- Mitigation Strategies : Positioning nitro groups away from DNA-binding regions or incorporating electron-withdrawing groups (e.g., chloro) to reduce reactivity .

Biological Activity

N-(5-chloro-2-methylphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential therapeutic agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core, characterized by the presence of a chloro group at the 5-position and a nitro group at the 4-position. The molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen functional groups that enhance its reactivity and interaction with biological targets.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to inhibition of specific enzymes. This is crucial for its potential therapeutic applications in treating various diseases.

- Binding Affinity : The chloro and nitro groups contribute significantly to the compound's binding affinity towards its targets, enhancing specificity and potency against certain enzymes or receptors involved in disease processes .

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity by inhibiting cancer cell proliferation. Preliminary studies suggest that it may interfere with critical pathways involved in tumor growth and survival .

Enzyme Inhibition

The compound has shown significant activity as an enzyme inhibitor , particularly in the context of various cancer-related enzymes. Its structure allows it to effectively bind to these enzymes, blocking their activity and potentially leading to decreased tumor growth .

Research Findings and Case Studies

A number of studies have explored the biological activity of this compound. Below are key findings summarized in a table format:

Q & A

Q. What are the standard synthetic routes for N-(5-chloro-2-methylphenyl)-4-nitrobenzamide?

The compound is typically synthesized via amide bond formation between a nitrobenzoyl chloride derivative and a substituted aniline. Common methods include:

- Coupling reagents : DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in anhydrous solvents at low temperatures (-50°C) to activate the carboxylic acid intermediate .

- Schotten-Baumann reaction : Reacting 4-nitrobenzoyl chloride with 5-chloro-2-methylaniline in dichloromethane, followed by triethylamine addition to neutralize HCl byproducts .

- Purification : Short-column chromatography (neutral Al₂O₃) or recrystallization to achieve >90% yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm amide bond formation and substituent positions. For example, aromatic protons appear as AA’BB’ patterns (δ 8.33–8.40 ppm for nitrobenzamide) .

- IR spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways, such as amide bond cleavage .

- TLC monitoring : To track reaction progress using solvent systems like chloroform/diethyl ether/n-hexane .

Q. How stable is this compound under varying conditions?

The compound is stable under standard laboratory conditions (25°C, inert atmosphere) but degrades under extremes:

- pH : Degradation observed at pH < 3 or >9, with optimal stability at pH 5–7 .

- Temperature : Prolonged exposure to >60°C leads to nitro group reduction or hydrolysis .

- Light : Nitrobenzamides are photosensitive; storage in amber vials is recommended .

Advanced Research Questions

Q. How can synthesis yields be optimized for scale-up?

Key factors include:

- Solvent selection : Dichloromethane or DMF enhances reactivity compared to polar protic solvents .

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side products .

- Reaction time : Completion within 30–60 minutes prevents nitro group side reactions .

- Coupling reagents : HOBt/DCC reduces racemization compared to carbodiimide-only methods .

Q. What mechanistic approaches elucidate its biological activity?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using nitro and chloro groups as pharmacophores .

- Enzyme assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) to correlate substituent effects with cytotoxicity .

- Fluorescence quenching : Study binding constants (e.g., with Pb²⁺) via spectrofluorometry at λex/λem = 340/380 nm .

Q. How to resolve contradictions in crystallographic data?

- Software cross-validation : Refine structures using SHELXL (for small molecules) and PHENIX (for macromolecules) to compare R-factors .

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- High-resolution data : Collect synchrotron-derived datasets (<1.0 Å resolution) to reduce ambiguity in electron density maps .

Q. Can fluorescence properties predict bioactivity?

- Correlation studies : Compare fluorescence intensity (e.g., at pH 5, 25°C) with cytotoxicity data to identify structure-activity relationships .

- Solvatochromism : Test emission shifts in polar vs. nonpolar solvents to assess membrane permeability .

Q. What advanced methods analyze degradation pathways?

- HRMS/MS : Identify fragments like (4-nitrobenzylidyne)oxonium (m/z 150) or chlorophenyl-ethen-ylium (m/z 103) .

- Computational modeling : DFT calculations predict bond dissociation energies (e.g., C–N amide bond: ~250 kJ/mol) .

Q. How to design derivatives for improved SAR?

- Substituent variation : Replace the chloro group with electron-withdrawing groups (e.g., CF₃) to enhance target affinity .

- QSAR models : Use descriptors like logP and Hammett constants to predict bioavailability and activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.